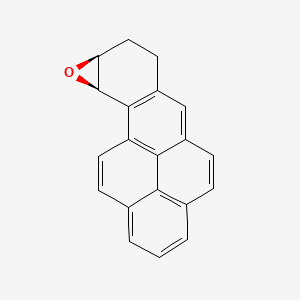
7,8-Dihydrobenzo(a)pyrene-9,10-epoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dihydrobenzo(a)pyrene-9,10-epoxide is an organic compound with the molecular formula C20H14O3. It is a metabolite and derivative of benzo(a)pyrene, which is commonly found in tobacco smoke . This compound is known for its carcinogenic properties, as it can bind to DNA and cause mutations . The compound is formed through the oxidation of benzo(a)pyrene, introducing hydroxyl and epoxide functionalities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydrobenzo(a)pyrene-9,10-epoxide involves multiple steps. Initially, benzo(a)pyrene undergoes oxidation to form a 7,8-epoxide intermediate . This intermediate is then hydrated to produce a vicinal diol . Finally, another oxidation step introduces the epoxide group at the 9,10-position, resulting in the formation of this compound . The reactions are stereoselective, producing specific enantiomers .
Industrial Production Methods
Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in laboratory settings for research purposes using the aforementioned synthetic routes .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dihydrobenzo(a)pyrene-9,10-epoxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different metabolites.
Hydration: The epoxide ring can be hydrated to form diols.
Substitution: The compound can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Cytochrome P450 enzymes are commonly involved in the oxidation of benzo(a)pyrene to form the epoxide.
Hydration Agents: Epoxide hydrolase is used to hydrate the epoxide ring.
Major Products Formed
The major products formed from these reactions include various diols and other oxidized metabolites .
Aplicaciones Científicas De Investigación
7,8-Dihydrobenzo(a)pyrene-9,10-epoxide is extensively studied in scientific research due to its carcinogenic properties. Some of its applications include:
Mecanismo De Acción
The carcinogenic effects of 7,8-Dihydrobenzo(a)pyrene-9,10-epoxide are primarily due to its ability to bind to DNA. The compound binds to the N2 atom of a guanine nucleobase, distorting the double helix structure by intercalating the pyrene moiety between base pairs through π-stacking . This binding can inactivate tumor suppressor genes, leading to genetic mutations and potentially to cancer .
Comparación Con Compuestos Similares
Similar Compounds
Benzo(a)pyrene: The parent compound from which 7,8-Dihydrobenzo(a)pyrene-9,10-epoxide is derived.
Other Diol Epoxides: Compounds such as 7,8-dihydrodiol-9,10-epoxide derivatives of other polycyclic aromatic hydrocarbons.
Uniqueness
This compound is unique due to its specific formation pathway and its potent carcinogenic properties. Its ability to bind to DNA and cause mutations makes it a significant compound in cancer research .
Propiedades
Número CAS |
36504-68-4 |
|---|---|
Fórmula molecular |
C20H14O |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
(3R,5S)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene |
InChI |
InChI=1S/C20H14O/c1-2-11-4-5-13-10-14-7-9-16-20(21-16)19(14)15-8-6-12(3-1)17(11)18(13)15/h1-6,8,10,16,20H,7,9H2/t16-,20-/m0/s1 |
Clave InChI |
DUHHIDHETBMUJJ-JXFKEZNVSA-N |
SMILES isomérico |
C1CC2=C([C@@H]3[C@H]1O3)C4=C5C(=C2)C=CC6=C5C(=CC=C6)C=C4 |
SMILES canónico |
C1CC2=C(C3C1O3)C4=C5C(=C2)C=CC6=C5C(=CC=C6)C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















